molecular formula C9H8Cl3N3 B11855642 5,8-Dichloro-4-hydrazinoquinoline hydrochloride CAS No. 1170215-21-0

5,8-Dichloro-4-hydrazinoquinoline hydrochloride

Cat. No.: B11855642
CAS No.: 1170215-21-0
M. Wt: 264.5 g/mol
InChI Key: ZEIBDBZOYMDYMK-UHFFFAOYSA-N
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Description

5,8-Dichloro-4-hydrazinoquinoline hydrochloride: is a chemical compound with the molecular formula C₉H₇Cl₂N₃·HCl and a molecular weight of 264.54 g/mol . This compound is primarily used in biochemical research and has applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dichloro-4-hydrazinoquinoline hydrochloride typically involves the reaction of 5,8-dichloroquinoline with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

5,8-Dichloroquinoline+Hydrazine Hydrate5,8-Dichloro-4-hydrazinoquinoline\text{5,8-Dichloroquinoline} + \text{Hydrazine Hydrate} \rightarrow \text{5,8-Dichloro-4-hydrazinoquinoline} 5,8-Dichloroquinoline+Hydrazine Hydrate→5,8-Dichloro-4-hydrazinoquinoline

The product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 5,8-Dichloro-4-hydrazinoquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium tert-butoxide.

Major Products Formed:

    Oxidation: Quinoline derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted quinoline compounds.

Scientific Research Applications

5,8-Dichloro-4-hydrazinoquinoline hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Employed in biochemical assays and studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,8-Dichloro-4-hydrazinoquinoline hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • 5,7-Dichloro-4-hydrazinoquinoline hydrochloride
  • 6-Chloro-4-hydrazinoquinoline hydrochloride
  • 8-Hydrazinoquinoline dihydrochloride hydrate
  • 6-Hydrazineylisoquinoline hydrochloride

Comparison: 5,8-Dichloro-4-hydrazinoquinoline hydrochloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

1170215-21-0

Molecular Formula

C9H8Cl3N3

Molecular Weight

264.5 g/mol

IUPAC Name

(5,8-dichloroquinolin-4-yl)hydrazine;hydrochloride

InChI

InChI=1S/C9H7Cl2N3.ClH/c10-5-1-2-6(11)9-8(5)7(14-12)3-4-13-9;/h1-4H,12H2,(H,13,14);1H

InChI Key

ZEIBDBZOYMDYMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1Cl)C(=CC=N2)NN)Cl.Cl

Origin of Product

United States

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